molecular formula C11H16N2O B7561489 3,3-dimethyl-N-pyridin-2-ylbutanamide

3,3-dimethyl-N-pyridin-2-ylbutanamide

Cat. No. B7561489
M. Wt: 192.26 g/mol
InChI Key: RQLHIAIPPUHSOH-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-pyridin-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is also known as DMXB-A, and its molecular formula is C13H18N2O. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of 3,3-dimethyl-N-pyridin-2-ylbutanamide is not fully understood. However, it is believed to act as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of cognitive function, memory, and attention. By binding to this receptor, 3,3-dimethyl-N-pyridin-2-ylbutanamide enhances the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-dimethyl-N-pyridin-2-ylbutanamide have been extensively studied. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments include its high potency and selectivity for the α7 nAChR. It also has a relatively low toxicity profile compared to other compounds that target this receptor. However, one of the limitations of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3,3-dimethyl-N-pyridin-2-ylbutanamide. One area of research is the development of more potent and selective compounds that target the α7 nAChR. Another area of research is the investigation of the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in combination with other drugs for the treatment of various disorders is also an area of interest for future research.
Conclusion:
In conclusion, 3,3-dimethyl-N-pyridin-2-ylbutanamide is a promising compound with potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the α7 nAChR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective compounds for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3,3-dimethyl-N-pyridin-2-ylbutanamide involves the reaction of 2-bromo-3-methylpyridine with 3-buten-1-amine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

3,3-dimethyl-N-pyridin-2-ylbutanamide has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and memory retention in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

3,3-dimethyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHIAIPPUHSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-pyridin-2-ylbutanamide

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